Benzyl 3-hydroxycyclobutanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

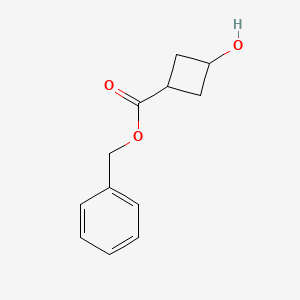

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZBUAFOVHWZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629083, DTXSID201228990 | |

| Record name | Benzyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylmethyl trans-3-hydroxycyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480449-99-8, 128041-58-7, 552849-32-8 | |

| Record name | Benzyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylmethyl trans-3-hydroxycyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3-hydroxycyclobutanecarboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 3-hydroxycyclobutanecarboxylate (CAS Number: 480449-99-8), a valuable building block for the synthesis of complex molecular architectures in the pharmaceutical and life sciences sectors. Given the limited availability of direct experimental data for this specific molecule, this document combines established synthetic methodologies for analogous compounds with predicted spectroscopic data and a discussion of its potential applications grounded in the well-documented role of the cyclobutane motif in medicinal chemistry.

Introduction: The Strategic Importance of the Cyclobutane Moiety

This compound is a bifunctional molecule incorporating a benzyl ester and a secondary alcohol on a strained cyclobutane ring. The cyclobutane scaffold is of significant interest in drug design. Unlike more flexible cyclic systems, the puckered and rigid conformation of the cyclobutane ring can offer distinct advantages in drug candidates.[1][2] Its incorporation can lead to improved potency, enhanced selectivity, and more favorable pharmacokinetic profiles.[1] The three-dimensional nature of the cyclobutane core makes it an attractive scaffold for creating molecules with well-defined spatial arrangements of functional groups, which is crucial for effective interaction with biological targets.[3]

Marketed drugs such as the chemotherapy agent Carboplatin and the hepatitis C protease inhibitor Boceprevir feature a cyclobutane ring, demonstrating the therapeutic value of this structural unit.[1][4] this compound serves as a readily functionalizable starting material for introducing this valuable motif into novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 480449-99-8 | N/A |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | Liquid | [5] |

| Purity | Typically >97% | [5] |

Proposed Synthesis and Purification

While a specific, detailed synthesis for this compound is not widely documented, a plausible and efficient route can be proposed based on standard esterification procedures from commercially available precursors.

Proposed Synthetic Pathway: Esterification of 3-Hydroxycyclobutanecarboxylic Acid

A straightforward approach involves the esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol or benzyl bromide. A common and effective method for this transformation is the reaction of the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxycyclobutanecarboxylic acid

-

Benzyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxycyclobutanecarboxylic acid (1.0 equivalent) in DMF, add sodium bicarbonate (1.1 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectroscopic and Chromatographic Characterization

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for the protons and carbons in this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.20 | m | 1H | CH-OH |

| ~2.80 | m | 1H | CH-COOBn |

| ~2.40-2.60 | m | 2H | Cyclobutane -CH₂- |

| ~2.00-2.20 | m | 2H | Cyclobutane -CH₂- |

| ~1.80 | br s | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | Carbonyl C=O |

| ~136 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~68 | CH-OH |

| ~66 | Benzylic -CH₂- |

| ~40 | CH-COOBn |

| ~30 | Cyclobutane -CH₂- |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a spectral width of 0-12 ppm.

-

For ¹³C NMR, use a spectral width of 0-200 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1170 | Strong | C-O stretch (ester) |

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

-

For Attenuated Total Reflectance (ATR), place a drop of the neat liquid sample directly on the ATR crystal.

Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer to collect the spectrum over a range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [C₇H₈O]⁺ (Benzyl alcohol fragment) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocol: Mass Spectrometry

Sample Introduction:

-

Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

Ionization:

-

Utilize Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Applications in Drug Development

The structural features of this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and benzyl ester groups provide two distinct points for further chemical modification.

-

Scaffold for Constrained Analogues: The rigid cyclobutane core can be used to replace more flexible linkers in known drug molecules to improve binding affinity and selectivity by reducing the entropic penalty of binding.[2][3]

-

Introduction of 3D Character: In an era where many drug candidates are overly flat, leading to poor physicochemical properties, incorporating the cyclobutane ring from this building block can increase the three-dimensionality of a molecule, potentially improving solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[7]

-

Access to Novel Chemical Space: The strained ring system can be used in ring-opening or ring-expansion reactions to generate diverse and novel molecular scaffolds.[3]

Caption: Logical workflow illustrating the use of this compound as a building block in a drug discovery program.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: May cause respiratory irritation. Avoid breathing vapors or mist.

-

Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: May be harmful if swallowed.

It is imperative to consult the SDS for analogous compounds and to perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure and bifunctional nature provide a solid foundation for the development of novel compounds with potentially improved pharmacological properties. While this guide provides a framework for its synthesis, characterization, and application based on established chemical principles, researchers are encouraged to perform their own experimental validation.

References

- Willems, M. et al.

- Foley, D. J. et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemistryOpen2022, 11(5), e202200032.

- Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc2001, (x), 54-57.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of Benzyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 3-hydroxycyclobutanecarboxylate, a versatile building block in medicinal chemistry. We will delve into its molecular structure, stereochemical nuances, synthesis, and its emerging role in drug discovery. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane moiety, once considered a niche structural element in medicinal chemistry, is experiencing a renaissance.[1][2] Its rigid, puckered conformation offers a unique three-dimensional scaffold that can impart favorable pharmacological properties.[1] Unlike conformationally flexible linear chains, the cyclobutane ring can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.[1] Furthermore, the replacement of more traditional moieties, such as aromatic rings, with a cyclobutane ring can enhance metabolic stability and improve aqueous solubility.[3] this compound, incorporating this valuable scaffold, presents itself as a key intermediate for the synthesis of innovative drug candidates.

Molecular Structure and Stereoisomerism

This compound (C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) possesses two stereocenters, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. The relative orientation of the benzyl ester and hydroxyl groups on the cyclobutane ring significantly influences the molecule's overall shape and its interactions with biological macromolecules.

The puckered nature of the cyclobutane ring is a critical feature, deviating from a planar arrangement to alleviate ring strain.[4] This puckering results in axial and equatorial positions for the substituents, influencing their chemical environment and, consequently, their spectroscopic signatures.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules.

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the benzyl group and the cyclobutane ring protons. The aromatic protons of the benzyl group are expected to appear in the range of δ 7.2-7.4 ppm.[6] The benzylic methylene protons (CH₂) will likely resonate as a singlet around δ 5.1 ppm.[7] The protons on the cyclobutane ring will show more complex splitting patterns due to cis/trans isomerism and the puckered nature of the ring, with chemical shifts generally appearing between δ 1.5 and 3.0 ppm.[4][8] The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected at a lower field, typically between δ 3.5 and 4.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. The carbonyl carbon of the ester will be observed downfield, typically in the range of δ 170-175 ppm.[7] The carbons of the aromatic ring will appear between δ 127 and 136 ppm.[7] The benzylic carbon is expected around δ 66 ppm.[7] The carbons of the cyclobutane ring will resonate in the upfield region, generally between δ 20 and 50 ppm, with the carbon attached to the hydroxyl group appearing at a lower field within this range.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[10][11]

-

C-H stretch (aromatic): A sharp absorption slightly above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Sharp absorptions just below 3000 cm⁻¹.

-

C=O stretch (ester): A very strong and sharp absorption around 1735 cm⁻¹.[12]

-

C-O stretch (ester): Strong absorptions in the 1000-1300 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 206. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, m/z 91), a common fragmentation for benzyl esters, leading to the formation of a stable tropylium cation.[13] Other fragments may arise from the cleavage of the cyclobutane ring and the loss of water from the hydroxyl group.

Synthesis of this compound

The synthesis of this compound typically involves the preparation of the precursor, 3-hydroxycyclobutanecarboxylic acid, followed by esterification. The stereochemistry of the final product is determined by the stereochemistry of the starting carboxylic acid.

Synthesis of 3-hydroxycyclobutanecarboxylic Acid

Both cis- and trans-3-hydroxycyclobutanecarboxylic acid can be synthesized. For instance, a method for the synthesis of the trans isomer involves the stereoselective reduction of a 3-oxocyclobutanecarboxylate to the corresponding cis-hydroxy ester, followed by a Mitsunobu reaction to invert the stereochemistry at the hydroxyl-bearing carbon, and subsequent hydrolysis.[14]

Esterification

The final step is the esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol or a benzyl halide. A common method is the Fischer esterification, where the carboxylic acid is reacted with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[15][16] The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxycyclobutanecarboxylic acid in an excess of benzyl alcohol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

The unique structural features of the 3-hydroxycyclobutane-1-carboxylate scaffold make it an attractive building block for the design of novel therapeutic agents. The cyclobutane ring can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic properties.[3][17]

Kinase Inhibitors

Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the enzyme. The rigid three-dimensional nature of the cyclobutane ring in this compound can be exploited to position key pharmacophoric elements in a precise orientation for optimal binding to the target kinase. Derivatives of 3-hydroxycyclobutane have been explored in the development of inhibitors for various kinases, including cyclin-dependent kinases (CDKs).[18]

Bioisosterism

The cyclobutane ring can serve as a non-planar, saturated bioisostere for an aromatic ring, a strategy that can lead to improved solubility, metabolic stability, and a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often associated with successful clinical candidates.[3] The hydroxyl and ester functionalities of this compound provide convenient handles for further chemical modification, allowing for the exploration of a diverse chemical space around this valuable scaffold.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, coupled with the presence of readily modifiable functional groups, provides a powerful platform for the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its stereochemistry, synthesis, and spectroscopic properties is essential for its effective utilization in the development of the next generation of medicines.

References

-

Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][19]

-

ACS Publications. (n.d.). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link][9]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link][17]

-

RSC Publishing. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]

-

Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid. [14]

-

Wessjohann, L. A., et al. (2003). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 10(15), 1475-1502. [Link][5]

-

PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link][2]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link][11]

-

RSC Publishing. (n.d.). Supplementary Information. [Link]

-

Doc Brown's Chemistry. (2025, December 27). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene. [Link][8]

-

Reddit. (2025, November 21). Fragmentation of benzyl acetate. [Link][20]

-

Semantic Scholar. (n.d.). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. [Link][21]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link][12]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link][22]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. [Link][13]

-

ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... [Link][6]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][23]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][24]

-

Odinity. (2014, March 27). Fischer Esterification. [Link][25]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link][26]

-

PubMed. (2007, March 1). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. [Link][18]

-

PubMed Central. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link][27]

-

YouTube. (2023, September 22). Esterification Reaction between Alcohol and Carboxylic Acid. [Link][28]

-

MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link][29]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 14. d-nb.info [d-nb.info]

- 15. athabascau.ca [athabascau.ca]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. | Semantic Scholar [semanticscholar.org]

- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. odinity.com [odinity.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 3-hydroxycyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain Benzyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique conformational constraints of the cyclobutane ring make it an attractive scaffold for the development of novel therapeutics.[1] This document outlines a detailed, two-step synthetic protocol, starting from the commercially available 3-oxocyclobutanecarboxylic acid. Furthermore, a thorough guide to the characterization of the final product, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important chemical entity.

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and conformational constraint that can be exploited to enhance the pharmacological properties of drug candidates.[1] The incorporation of a cyclobutane ring can lead to improved metabolic stability, increased binding affinity to target proteins, and favorable pharmacokinetic profiles.[1] Consequently, cyclobutane derivatives are found in a growing number of approved drugs and clinical candidates, highlighting their importance in the development of novel therapeutics.

This compound, with its combination of the cyclobutane core, a hydroxyl functional group for further derivatization, and a benzyl ester protecting group, represents a versatile building block for the synthesis of complex molecules. The benzyl ester provides a readily cleavable protecting group, while the hydroxyl moiety offers a handle for introducing further chemical diversity.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step process starting from 3-oxocyclobutanecarboxylic acid. The proposed pathway is as follows:

-

Esterification: Benzylation of 3-oxocyclobutanecarboxylic acid with benzyl bromide to yield benzyl 3-oxocyclobutanecarboxylate.

-

Reduction: Stereoselective reduction of the ketone functionality of benzyl 3-oxocyclobutanecarboxylate to the corresponding alcohol, this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a comprehensive guide for the synthesis of this compound.

Step 1: Synthesis of Benzyl 3-oxocyclobutanecarboxylate

This procedure details the benzylation of 3-oxocyclobutanecarboxylic acid. The reaction proceeds via an SN2 reaction between the carboxylate salt and benzyl bromide.

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzyl 3-oxocyclobutanecarboxylate as a colorless oil.

Diagram of the Esterification Mechanism

Caption: Simplified mechanism of the benzylation reaction.

Step 2: Synthesis of this compound

This protocol describes the reduction of the ketone in benzyl 3-oxocyclobutanecarboxylate to the corresponding alcohol using sodium borohydride. This reduction is expected to yield a mixture of cis and trans isomers.

Materials:

-

Benzyl 3-oxocyclobutanecarboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane and water to the residue.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a colorless liquid.[2]

Characterization of this compound

Due to the lack of publicly available experimental spectroscopic data for this compound, the following characterization data is predicted based on the known spectral data of analogous compounds.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Appearance | Colorless Liquid | |

| Purity | >97% |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.30 | m | 5H | Ar-H |

| 5.15 | s | 2H | -O-CH₂ -Ph |

| 4.40 - 4.20 | m | 1H | CH -OH |

| 3.00 - 2.80 | m | 1H | CH -COOBn |

| 2.60 - 2.40 | m | 2H | Cyclobutane-CH₂ |

| 2.20 - 2.00 | m | 2H | Cyclobutane-CH₂ |

| 1.80 | br s | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 174.5 | C =O |

| 135.8 | Ar-C (quaternary) |

| 128.6 | Ar-C H |

| 128.3 | Ar-C H |

| 128.2 | Ar-C H |

| 68.0 | -O-C H₂-Ph |

| 66.5 | C H-OH |

| 40.0 | C H-COOBn |

| 35.0 | Cyclobutane-C H₂ |

| 34.5 | Cyclobutane-C H₂ |

FT-IR (neat, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretch |

| 3030 | Aromatic C-H stretch |

| 2950 | Aliphatic C-H stretch |

| 1730 | C=O (ester) stretch |

| 1450, 1495 | Aromatic C=C stretch |

| 1160 | C-O stretch |

Mass Spectrometry (EI):

| m/z | Assignment |

| 206 | [M]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed two-step synthesis is efficient and utilizes readily available starting materials. While experimental spectroscopic data for the target molecule is not widely available, the predicted data herein serves as a reliable reference for researchers. The protocols and characterization information provided will aid in the successful synthesis and utilization of this important building block in the pursuit of novel therapeutic agents.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 3-hydroxycyclobutanecarboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Benzyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. The unique structural properties of the cyclobutane motif, which is increasingly utilized in drug development to enhance metabolic stability and introduce three-dimensionality, necessitate a thorough and multi-faceted approach to its characterization.[1][2][3] This document outlines the core principles and detailed protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A critical focus is placed on the differentiation of the cis and trans diastereomers, whose distinct stereochemistry profoundly influences their spectroscopic signatures and subsequent biological activity. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the unambiguous characterization of substituted cyclobutane systems.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (~26 kcal mol⁻¹), is now recognized as a privileged scaffold in modern drug design.[1] Its rigid, puckered three-dimensional structure offers medicinal chemists a powerful tool to enforce specific conformations, improve metabolic stability by blocking sites of metabolism, and serve as bioisosteric replacements for less favorable groups like alkenes or larger rings.[1][3] this compound serves as a key bifunctional intermediate, presenting vectors for chemical diversification at both the hydroxyl and ester moieties.

A pivotal aspect of this molecule's chemistry is the existence of cis and trans diastereomers, arising from the relative orientation of the hydroxyl and benzyl carboxylate groups at the 1 and 3 positions of the ring. Spectroscopic analysis is not merely a tool for structural confirmation but is the primary method for definitively assigning this critical stereochemical relationship.

Molecular Structure and Isomerism

The fundamental structure consists of a cyclobutane ring substituted with a hydroxyl group and a benzyl carboxylate group. The relative orientation of these two substituents dictates the stereochemistry.

-

Isomers : cis-Benzyl 3-hydroxycyclobutanecarboxylate (CAS 552849-32-8) and trans-Benzyl 3-hydroxycyclobutanecarboxylate (CAS 128041-58-7).[6][7]

Caption: General structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of this compound, providing definitive information on the carbon skeleton, proton environment, and, most importantly, the cis/trans stereochemistry through analysis of chemical shifts and spin-spin coupling constants.

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation : Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[8]

-

¹H NMR Acquisition :

-

Spectrometer : 400 MHz or higher field strength.

-

Pulse Program : Standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64 scans, depending on concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width : 0-220 ppm.

-

Number of Scans : ≥1024 scans to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS.[9]

¹H NMR Spectral Interpretation

The key to distinguishing isomers lies in the cyclobutane region. The rigid, puckered nature of the ring results in distinct chemical environments for the protons in each isomer.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Expert Insights & Isomer Differentiation |

| Aromatic (Ph-H ) | 7.30 - 7.45 | Multiplet (m) | 5H | These protons from the benzyl group will appear as a complex multiplet and are generally insensitive to the cyclobutane stereochemistry. |

| Benzylic (-O-CH₂ -Ph) | ~5.15 | Singlet (s) | 2H | A sharp singlet confirming the benzyl ester moiety. Its chemical shift is characteristic and consistent between isomers.[9] |

| H-3 (-CH -OH) | ~4.4 (cis)~4.0 (trans) | Multiplet (m) | 1H | Key Differentiating Signal. In the cis isomer, the H-3 proton is deshielded due to steric compression and its pseudo-axial orientation relative to the ester group. The trans isomer's H-3 proton will be more shielded and thus upfield.[10][11] |

| H-1 (-CH -COOBn) | ~3.1 (cis)~2.8 (trans) | Multiplet (m) | 1H | The H-1 proton will also show a chemical shift difference, though typically less pronounced than H-3. The multiplicity will be a pentet or complex multiplet. |

| H-2, H-4 (ring -CH₂ -) | 2.0 - 2.6 | Multiplets (m) | 4H | These protons will appear as complex, overlapping multiplets. In the cis isomer, the larger difference in the chemical environment for the axial vs. equatorial protons often leads to a more resolved and wider set of signals compared to the more symmetric trans isomer.[12] |

| Hydroxyl (-OH ) | 1.5 - 3.0 | Broad Singlet (br s) | 1H | The chemical shift is variable and depends on concentration and solvent. Can be confirmed by D₂O exchange. |

Causality of Spectral Differences : The differing chemical shifts for the cyclobutane protons, particularly H-1 and H-3, are a direct consequence of magnetic anisotropy and steric effects. In the cis isomer, the proximity of the ester and hydroxyl groups leads to greater steric deshielding of the pseudo-axial protons compared to the trans isomer where these groups are on opposite faces of the ring.[11][13]

¹³C NMR Spectral Interpretation

¹³C NMR provides a map of the carbon framework and confirms the presence of all expected carbon atoms.

| Carbon Assignment | Expected δ (ppm) | Expert Insights & Isomer Differentiation |

| Ester Carbonyl (C =O) | ~174 | The carbonyl carbon is a key identifier for the ester functional group.[14] |

| Aromatic (C -ipso) | ~136 | The quaternary carbon of the phenyl ring to which the benzylic CH₂ is attached. |

| Aromatic (C H) | 128.0 - 128.8 | Typically three signals are observed for the five CH carbons of the monosubstituted phenyl ring. |

| Benzylic (-O-C H₂-Ph) | ~67 | Characteristic chemical shift for a benzylic ester carbon.[9] |

| C -OH (C-3) | ~65 (cis)~62 (trans) | The stereochemistry can influence this shift. The carbon bearing the hydroxyl group in the more sterically crowded cis isomer may appear slightly downfield. |

| C -COOBn (C-1) | ~40 | The methine carbon attached to the ester group. |

| Ring -C H₂- (C-2, C-4) | ~35 | The two methylene carbons of the cyclobutane ring are often equivalent or very close in chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be very similar for both isomers, as it primarily reflects bonding rather than stereochemistry.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation : Place a small amount of the liquid or solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition : Record a background spectrum of the clean, empty crystal. Then, record the sample spectrum from 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[15]

-

Data Processing : The software automatically performs a background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

IR Spectral Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Expert Insights |

| 3600 - 3200 | O-H stretch | Strong, Broad | The broadness is due to hydrogen bonding. This is a definitive peak for the hydroxyl group.[16] |

| 3100 - 3000 | C(sp²)-H stretch | Medium | Aromatic C-H stretching from the phenyl ring. |

| 3000 - 2850 | C(sp³)-H stretch | Medium-Strong | Aliphatic C-H stretching from the cyclobutane and benzylic CH₂ groups.[17] |

| ~1730 | C=O stretch (Ester) | Strong, Sharp | This is a highly characteristic and intense absorption confirming the presence of the ester carbonyl group.[17] |

| 1600, 1495, 1450 | C=C stretch (Aromatic) | Medium-Weak | In-ring skeletal vibrations of the phenyl group. |

| 1300 - 1150 | C-O stretch | Strong | Stretching vibration of the ester C-O and alcohol C-O bonds.[16] |

| 750, 700 | C-H "oop" bend | Strong | Out-of-plane bending for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern under ionization.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method : Electron Ionization (EI) is common for GC-MS and produces extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used for LC-MS that often preserves the molecular ion.[15]

-

Mass Analysis : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

-

Data Analysis : Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ and major fragment ions.

MS Spectral Interpretation

-

Molecular Ion Peak : The expected molecular weight is 206.24. In ESI-MS, a peak at m/z 207.1 ([M+H]⁺) would be expected. In EI-MS, the molecular ion peak at m/z 206.1 may be observed, but can sometimes be weak for cyclobutane compounds due to ring strain facilitating fragmentation.[18]

-

Key Fragmentation Pathways :

-

Benzylic Cleavage : The most characteristic fragmentation is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is often the base peak (most intense peak) in the EI spectrum.

-

Loss of Benzyl Alcohol : Cleavage can occur to lose a neutral molecule of benzyl alcohol (108 Da), resulting in a fragment at m/z 98 .

-

Ring Cleavage : The strained cyclobutane ring can fragment, often via cycloreversion, leading to smaller fragments.

-

Integrated Spectroscopic Workflow

Unambiguous structural elucidation is not achieved by a single technique but by the logical integration of complementary data. The following workflow represents a self-validating system for characterization.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of structure determination in modern organic chemistry. While IR and MS efficiently confirm the presence of key functional groups and the correct molecular weight, NMR spectroscopy stands as the indispensable tool for the definitive assignment of the cis or trans stereochemistry. The diagnostic chemical shifts of the H-1 and H-3 cyclobutane protons, governed by predictable steric and anisotropic effects, provide an unambiguous spectroscopic handle to differentiate the diastereomers. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

CP Lab Safety. benzyl cis-3-(hydroxymethyl)cyclobutanecarboxylate, min 97%, 100 mg. [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum of Benzyl alcohol (HMDB0003119). [Link]

- Danthi, S. N.; Hill, R. A. (1997). Synthesis of Chirally Pure 2,5-Disubstituted Diketopiperazines Derived from Trisubstituted Phenylalanines. J. Heterocycl. Chem., 34(3), 835–844.

-

Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum of Benzyl alcohol (HMDB0003119). [Link]

-

Human Metabolome Database. Predicted 1H NMR Spectrum of Benzyl alcohol (HMDB0003119). [Link]

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Published by Wiley-VCH GmbH. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Published by Wiley-VCH GmbH. [Link]

-

Li, Y., et al. (2015). Scopariusicides, Novel Unsymmetrical Cyclobutanes: Structural Elucidation and Concise Synthesis. Organic Letters. American Chemical Society. [Link]

-

Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

Mikaelyan, A., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Cheméo. Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). [Link]

-

MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

-

ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl alcohol and [EMIM] OAc. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

University College London. Chemical shifts. [Link]

-

SpectraBase. 13C NMR of (+-)-cis-3-Hydroxymethyl-2,2-dimethyl-1-cyclobutaneacetic acid. [Link]

-

NIST WebBook. Benzyl Benzoate. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST WebBook. Benzyl alcohol IR Spectrum. [Link]

-

NIST WebBook. Benzyl alcohol Mass Spectrum. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. precisepeg.com [precisepeg.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Benzyl cis-3-hydroxycyclobutanecarboxylate | 552849-32-8 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl 3-hydroxycyclobutanecarboxylate

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of benzyl 3-hydroxycyclobutanecarboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of small organic molecules. The guide will delve into the theoretical underpinnings of the spectral features, providing predicted data and detailed interpretations to aid in the identification and differentiation of these stereoisomers.

Introduction

This compound is a valuable building block in organic synthesis, featuring a strained cyclobutane ring, a hydroxyl group, and a benzyl ester. The relative stereochemistry of the hydroxyl and benzyl carboxylate substituents on the cyclobutane ring gives rise to cis and trans diastereomers. NMR spectroscopy is an indispensable tool for unambiguously determining the stereochemistry of these isomers, as the spatial arrangement of the substituents significantly influences the chemical environment of the constituent protons and carbons, leading to distinct spectral signatures.

This guide will explore the predicted ¹H and ¹³C NMR spectra for both isomers, offering a detailed assignment of chemical shifts, multiplicities, and coupling constants. The causality behind these spectral patterns will be explained based on principles of stereochemistry, anisotropic effects, and through-space interactions.

Molecular Structure and Stereoisomers

The key to understanding the NMR spectra of this compound lies in its three-dimensional structure. The cyclobutane ring is not planar and exists in a puckered conformation. The substituents can either be on the same side of the ring (cis) or on opposite sides (trans).

Caption: 2D representation of cis and trans isomers.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environment in a molecule. For this compound, the key regions of interest are the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons on the cyclobutane ring. The stereochemical arrangement of the substituents in the cis and trans isomers leads to noticeable differences in the chemical shifts and coupling constants of the cyclobutane protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) - cis | Predicted Multiplicity - cis | Predicted δ (ppm) - trans | Predicted Multiplicity - trans |

| Ar-H | 7.30-7.40 | m | 7.30-7.40 | m |

| O-CH₂-Ar | 5.15 | s | 5.12 | s |

| CH-OH | 4.40-4.50 | m | 4.15-4.25 | m |

| CH-COOBn | 3.10-3.20 | m | 2.85-2.95 | m |

| CH₂ (ring, α to OH) | 2.55-2.65 | m | 2.40-2.50 | m |

| CH₂ (ring, α to COOBn) | 2.35-2.45 | m | 2.20-2.30 | m |

| OH | Variable | br s | Variable | br s |

Disclaimer: The following spectral analysis is based on predicted data. Experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.30-7.40 ppm): The five protons of the phenyl ring of the benzyl group typically appear as a complex multiplet in this region for both isomers.

-

Benzylic Protons (O-CH₂-Ar): The two protons of the benzylic methylene group are chemically equivalent and appear as a sharp singlet around 5.12-5.15 ppm.

-

Cyclobutane Ring Protons: This is where the key differences between the cis and trans isomers are observed.

-

CH-OH Proton: In the cis isomer, the proton on the carbon bearing the hydroxyl group is expected to be deshielded compared to the trans isomer due to the through-space anisotropic effect of the nearby ester group.

-

CH-COOBn Proton: Similarly, the proton on the carbon with the benzyl carboxylate group will experience a different chemical environment in each isomer.

-

Methylene Protons: The four methylene protons on the cyclobutane ring are diastereotopic and will appear as complex multiplets. The relative shielding and deshielding will depend on their orientation with respect to the substituents. In general, the protons on the same face as the ester group in the cis isomer will be more deshielded.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the cyclobutane ring carbons are particularly sensitive to the stereochemistry of the substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) - cis | Predicted δ (ppm) - trans |

| C=O | 173.5 | 174.0 |

| Ar-C (quat.) | 136.0 | 136.1 |

| Ar-CH | 128.6, 128.3, 128.2 | 128.6, 128.3, 128.2 |

| O-CH₂-Ar | 66.5 | 66.3 |

| CH-OH | 65.0 | 63.5 |

| CH-COOBn | 40.5 | 39.0 |

| CH₂ (ring) | 35.0 | 33.5 |

Disclaimer: The following spectral analysis is based on predicted data. Experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon appears around 173-174 ppm.

-

Aromatic Carbons: The quaternary aromatic carbon is found around 136 ppm, while the protonated aromatic carbons appear in the 128-129 ppm range.

-

Benzylic Carbon (O-CH₂-Ar): The benzylic carbon signal is observed around 66 ppm.

-

Cyclobutane Ring Carbons:

-

CH-OH Carbon: The carbon attached to the hydroxyl group is expected to be downfield in the cis isomer compared to the trans isomer due to the steric compression (gamma-gauche effect) with the ester group.

-

CH-COOBn Carbon: The carbon bearing the ester group will also show a slight difference in chemical shift between the two isomers.

-

CH₂ Carbons: The methylene carbons of the cyclobutane ring will also have distinct chemical shifts in the cis and trans isomers.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2 seconds is generally sufficient for qualitative analysis.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) using appropriate NMR software.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Conclusion

The ¹H and ¹³C NMR spectra of cis- and trans-benzyl 3-hydroxycyclobutanecarboxylate are predicted to show distinct and interpretable differences, primarily in the signals corresponding to the cyclobutane ring protons and carbons. These differences arise from the distinct stereochemical relationships between the hydroxyl and benzyl carboxylate substituents. By carefully analyzing the chemical shifts and coupling patterns, researchers can confidently assign the stereochemistry of a given sample. This guide provides a foundational framework for the spectral interpretation of these important synthetic intermediates. It is always recommended to confirm predicted data with experimentally acquired spectra for definitive structural elucidation.

References

Due to the lack of publicly available experimental NMR data for this compound, this guide is based on established principles of NMR spectroscopy and spectral prediction. For foundational knowledge on NMR spectroscopy, the following resources are recommended:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

Mass spectrometry (MS) analysis of Benzyl 3-hydroxycyclobutanecarboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 3-hydroxycyclobutanecarboxylate

Authored by: Gemini, Senior Application Scientist

Executive Summary and Introduction

This compound is a key organic building block whose structural integrity is paramount in synthetic chemistry and drug development. Its unique structure, incorporating a benzyl ester, a secondary alcohol, and a strained cyclobutane ring, presents a distinct analytical challenge. Mass spectrometry (MS) offers an unparalleled combination of sensitivity and structural insight, making it the definitive technique for the characterization of this molecule.

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. Moving beyond rote protocols, we delve into the causal logic behind methodological choices, from ionization techniques to chromatographic coupling. We will explore its predicted fragmentation behavior under electron ionization, providing a roadmap for structural elucidation, and present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This document is intended for researchers, analytical chemists, and quality control professionals who require a robust and reliable approach to characterizing this and structurally similar molecules.

Core Molecular Features

A successful analysis hinges on understanding the molecule's constituent parts. The structure consists of three key regions that dictate its behavior in a mass spectrometer:

-

The Benzyl Moiety: Prone to forming a highly stable tropylium cation, which often results in a dominant fragment ion.

-

The Ester Linkage: A site for characteristic cleavages.

-

The Hydroxycyclobutane Ring: A strained four-membered ring containing a secondary alcohol, susceptible to ring-opening fragmentation and loss of water.[1]

Physicochemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [2][3] |

| Molecular Weight | 206.24 g/mol | [2][3] |

| CAS Number | 480449-99-8 | [2] |

| Physical Form | Liquid | [2] |

| Synonyms | Benzyl cis-3-hydroxycyclobutanecarboxylate, Benzyl trans-3-hydroxycyclobutanecarboxylate | [2] |

Foundational Principles: Selecting the Optimal Analytical Strategy

The first and most critical decision in the analysis of this compound is the selection of the appropriate instrumentation. This choice is not arbitrary; it is dictated by the analytical goal, whether it be definitive structural confirmation, quantitation in a complex matrix, or simple purity assessment. The primary choice lies between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), which in turn influences the choice of ionization technique.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. Given that many benzyl esters and cyclobutane derivatives can be analyzed by GC, this is a strong option for purity analysis and structural elucidation via fragmentation.[4][5][6] The standard ionization method for GC-MS is Electron Ionization (EI), a high-energy "hard" technique that induces extensive and reproducible fragmentation, creating a molecular fingerprint.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for less volatile, thermally labile, or more polar compounds. LC-MS is exceptionally versatile and is often coupled with "soft" ionization techniques like Electrospray Ionization (ESI). ESI imparts less energy to the analyte, minimizing fragmentation and typically preserving the molecular ion as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species.[8][9] This is invaluable for confirming the molecular weight with high accuracy.

The logical workflow for selecting the appropriate analytical approach is visualized below.

Caption: Predicted EI fragmentation pathway of this compound.

Summary of Predicted Key Ions

| m/z | Proposed Ion | Fragmentation Mechanism | Predicted Intensity |

| 206 | [C₁₂H₁₄O₃]⁺˙ | Molecular Ion | Low to Moderate |

| 188 | [C₁₂H₁₂O₂]⁺˙ | Loss of H₂O from hydroxyl group | Moderate |

| 108 | [C₇H₈O]⁺˙ | Ionized Benzyl Alcohol (from rearrangement) | Moderate |

| 99 | [C₅H₇O₂]⁺ | Alpha cleavage, loss of benzyloxy radical | Moderate |

| 91 | [C₇H₇]⁺ | Benzylic cleavage to form tropylium ion | High (Base Peak) |

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the analysis of this compound.

Protocol 1: GC-MS for Structural Elucidation and Purity

This method is designed to generate a detailed fragmentation pattern for unambiguous structural confirmation.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in high-purity Ethyl Acetate.

-

Create a working solution by diluting the stock solution 1:100 with Ethyl Acetate to a final concentration of 10 µg/mL.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

-

Instrumentation: Gas Chromatograph

-

System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Instrumentation: Mass Spectrometer

-

System: Agilent 5977B MSD or equivalent single quadrupole MS. [10] * Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Compare the observed fragmentation pattern with the predicted pattern (Section 3.0), paying close attention to the base peak at m/z 91 and the molecular ion at m/z 206.

-

Integrate the peak area to assess purity relative to other detected components.

-

Protocol 2: LC-MS for Accurate Mass Measurement

This method is optimized for confirming the molecular weight and is suitable for analyzing samples in more complex biological or synthetic matrices.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

-

Create a working solution by diluting the stock solution 1:1000 with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 1 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Instrumentation: Liquid Chromatograph

-

System: Waters ACQUITY UPLC or equivalent UHPLC system.

-

Column: Waters ACQUITY BEH C18 (50 mm x 2.1 mm, 1.7 µm). [8] * Column Temperature: 40 °C.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B

-

6.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Instrumentation: Mass Spectrometer

-

System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 800 L/hr at 350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Full scan mode. For further confirmation, a targeted MS/MS experiment can be performed on the precursor ion at m/z 207.1.

-

-

Data Analysis:

-

Extract the ion chromatogram for m/z 207.10 ([M+H]⁺).

-

Verify the accurate mass of the detected peak. The theoretical exact mass for [C₁₂H₁₅O₃]⁺ is 207.1016. A mass accuracy within 5 ppm confirms the elemental composition.

-

Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 229.08.

-

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be approached with confidence through a logical, goal-oriented strategy. For definitive structural confirmation and purity assessment, GC-MS with Electron Ionization provides an information-rich fragmentation pattern, with the tropylium ion at m/z 91 serving as a key diagnostic peak. For accurate molecular weight determination, especially in complex mixtures, LC-MS with Electrospray Ionization is the superior method, allowing for high-resolution mass measurement of the protonated molecule. By understanding the fundamental chemical principles that drive ionization and fragmentation, and by implementing the robust protocols detailed herein, researchers can achieve comprehensive and reliable characterization of this important synthetic building block.

References

-

Boyce, M. C., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). Retrieved from [Link]

-

Sá, M. M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2018). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from [Link]

-

Hintze, U., Röper, H., & Gercken, G. (1973). Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters. Journal of Chromatography A. Retrieved from [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

D.J. &. D.A. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Kator, M., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Logan, K. M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2018). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. precisepeg.com [precisepeg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Benzyl 3-hydroxycyclobutanecarboxylate is a molecule of significant interest in contemporary drug discovery and organic synthesis. Its structure, incorporating a benzyl ester and a hydroxylated cyclobutane ring, presents a unique combination of lipophilic and hydrophilic moieties. This bifunctional nature makes it a versatile building block for the synthesis of more complex pharmaceutical agents and bioactive compounds. The cyclobutane motif, in particular, is increasingly recognized as a valuable scaffold in medicinal chemistry, offering a three-dimensional framework that can effectively explore chemical space.